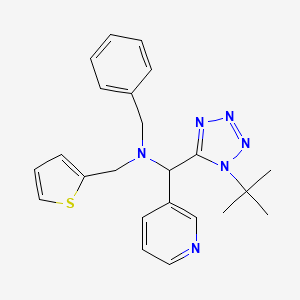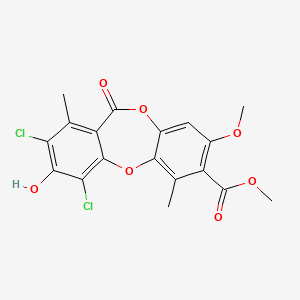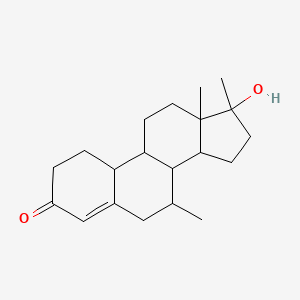
1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine is an aromatic amine.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methodology : The compound has been synthesized using ambient-temperature methods involving condensation reactions, with magnesium sulfate as a drying agent. This approach achieves high yields and is characterized by spectroscopic methods like IR, NMR, and mass spectrometry (Becerra, Cobo & Castillo, 2021).
Applications in Catalysis and Biochemical Research
- Catalytic Activity : It has been used in the formation of diiron(III) complexes, which act as catalysts for selective hydroxylation of alkanes. These complexes have been studied for their catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
- Photocytotoxic Properties : Iron(III) catecholates incorporating the compound have been synthesized and explored for their photocytotoxic properties. These complexes show potential for cellular imaging and photocytotoxicity, particularly under red light exposure (Basu et al., 2014).
- Potential in Anticonvulsant Therapy : Some heterocyclic Schiff bases of the compound have been investigated for anticonvulsant activities. Various derivatives exhibited significant seizure protection in different models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Structural and Molecular Studies
- Molecular Structure Characterization : The compound has been used to study hydrogen-bonded chains and tetramolecular aggregates in certain molecular structures. X-ray crystallography and other techniques have been used for detailed characterization (Abonía et al., 2007).
- Involvement in Complex Formation : The compound forms part of zinc complexes with Schiff and Mannich bases, which have been studied for their spin interaction properties. These studies contribute to understanding the electronic and magnetic properties of such complexes (Orio et al., 2010).
Additional Applications
- Stroke Treatment Potential : Tetramethylpyrazine nitrones, structurally related to the compound, have shown promise in stroke treatment. They exhibit multi-target activities, including thrombolytic activity and free radicals scavenging power (Marco-Contelles, 2020).
The chemical compound "1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine" has not been directly referenced in the scientific literature available through the search. However, research on similar compounds and structures provides insights into the potential scientific applications of structurally related molecules. Here's a summary based on the closest relevant findings:
Novel Synthesis Approaches
- A novel synthesis method for related compounds, showcasing ambient-temperature synthesis techniques, could be applicable for creating derivatives of the target compound. The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates the potential for innovative synthesis strategies at ambient temperatures, which might be adapted for the compound (Becerra, Cobo, & Castillo, 2021).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with related ligand structures have been studied for their photocytotoxic properties and cellular imaging capabilities. These studies suggest potential biomedical applications for the compound, especially in therapies requiring cellular targeting and light-activated cytotoxicity (Basu et al., 2014).
Molecular Hydrogen-bonding Characteristics
- Research into hydrogen-bonded chains and tetramolecular aggregates in related compounds highlights the importance of molecular structure in determining the physical properties of these materials. Understanding the hydrogen-bonding characteristics can inform the design of new materials with specific desired properties (Abonía et al., 2007).
Catalytic and Oxidative Properties
- The catalytic properties of diiron(III) complexes involving related ligands have been explored for their potential in selective hydroxylation of alkanes. This research could indicate potential catalytic applications for the target compound in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Propriétés
Nom du produit |
1-(1-tert-butyl-5-tetrazolyl)-N-(phenylmethyl)-1-(3-pyridinyl)-N-(thiophen-2-ylmethyl)methanamine |
|---|---|
Formule moléculaire |
C23H26N6S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
N-benzyl-1-(1-tert-butyltetrazol-5-yl)-1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C23H26N6S/c1-23(2,3)29-22(25-26-27-29)21(19-11-7-13-24-15-19)28(17-20-12-8-14-30-20)16-18-9-5-4-6-10-18/h4-15,21H,16-17H2,1-3H3 |
Clé InChI |
SGYJJYITWMLWJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CN=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CS4 |
SMILES canonique |
CC(C)(C)N1C(=NN=N1)C(C2=CN=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)


![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)

![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)



